molecular formula C11H16O2 B13826785 1,1-Dimethoxy-3-phenylpropane CAS No. 30076-98-3

1,1-Dimethoxy-3-phenylpropane

Cat. No.: B13826785
CAS No.: 30076-98-3
M. Wt: 180.24 g/mol
InChI Key: PQAOFUQAZBGCQK-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-phenylpropane is an organic compound with the molecular formula C11H16O2 It is a colorless liquid that is used in various chemical reactions and industrial applications

Preparation Methods

The synthesis of 1,1-Dimethoxy-3-phenylpropane typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1,1-Dimethoxy-3-phenylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dimethoxy-3-phenylpropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethoxy-3-phenylpropane exerts its effects depends on the specific reactions it undergoes. For example, in acetalization reactions, the compound acts as an acetal donor, forming stable acetal linkages with aldehydes or ketones. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1,1-Dimethoxy-3-phenylpropane can be compared with other similar compounds such as:

    1,1-Dimethoxy-2-phenylpropane: Similar structure but different position of the methoxy groups.

    3-Phenylpropanal dimethyl acetal: Another acetal compound with similar functional groups.

    Hydrocinnamaldehyde dimethyl acetal: Similar aromatic structure with different substituents.

The uniqueness of this compound lies in its specific chemical properties and reactivity, making it suitable for particular applications in synthesis and industrial processes.

Properties

IUPAC Name

3,3-dimethoxypropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOFUQAZBGCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184157
Record name 1,1-Dimethoxy-3-phenylpropane
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Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30076-98-3
Record name 3-Phenylpropionaldehyde dimethyl acetal
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Record name 1,1-Dimethoxy-3-phenylpropane
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Record name 1,1-Dimethoxy-3-phenylpropane
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Record name 1,1-dimethoxy-3-phenylpropane
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Record name 1,1-DIMETHOXY-3-PHENYLPROPANE
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